molecular formula C10H11BrO2 B159779 2-Bromo-2-methoxy-1-phenylpropan-1-one CAS No. 135333-25-4

2-Bromo-2-methoxy-1-phenylpropan-1-one

Cat. No. B159779
CAS RN: 135333-25-4
M. Wt: 243.1 g/mol
InChI Key: KXLPHRGVGNRZCO-UHFFFAOYSA-N
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Description

2-Bromo-2-methoxy-1-phenylpropan-1-one (2-Br-2-Me-1-Ph-1-one) is a versatile synthetic organic chemical compound that has a wide range of applications in the scientific research community. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 122 °C (252 °F). It is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the manufacture of dyes, photographic materials, and other industrial chemicals.

Scientific Research Applications

Halogen Bonding in Haloetherification Products

The cooperative action of hydrogen and halogen bonding in haloetherification products, including (2S,3S)-3-(3-tert-butyl-5-chloro-4-hydroxyphenyl)-2-chloro-3-ethoxy-1-phenylpropan-1-one, C21H24Cl2O3, and its bromo derivatives, highlights the importance of noncovalent interactions in stabilizing these compounds in the solid state. This research underlines the efficiency of using halogen bonds in organic synthesis, particularly in conditions facilitated by microwave irradiation, to achieve good yields of haloetherification products (Asgarova et al., 2019).

Synthesis of 3-Bromoquinolin-6-ols

The utilization of 2,2,3-Tribromopropanal in the one-step transformation of diversely substituted anilines into 3-bromoquinolin-6-ols, further converted into various derivatives, showcases the versatility of brominated reagents in facilitating complex organic syntheses. These findings contribute to the development of methodologies for synthesizing bromoquinoline derivatives, which are valuable intermediates in pharmaceutical research (Lamberth et al., 2014).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis and may interact with various biological targets depending on the specific context .

Mode of Action

Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with biological targets.

properties

IUPAC Name

2-bromo-2-methoxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPHRGVGNRZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591845
Record name 2-Bromo-2-methoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methoxy-1-phenylpropan-1-one

CAS RN

135333-25-4
Record name 2-Bromo-2-methoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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